molecular formula C19H17ClN2O4 B6497639 2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 952969-55-0

2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B6497639
CAS No.: 952969-55-0
M. Wt: 372.8 g/mol
InChI Key: RBAZLOJWUIRAGK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide backbone and a 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl substituent. This compound is structurally characterized by its dual aromatic systems (chlorophenoxy and methoxyphenyl) and the 1,2-oxazole heterocycle, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAZLOJWUIRAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity References
2-(4-Chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide (Target Compound) Chlorophenoxy, methoxyphenyl-oxazolylmethyl C₁₉H₁₈ClN₂O₄* ~377.8† Not reported
2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide Fluorophenyl-oxazolylmethyl, methoxybenzyl, piperidine C₂₅H₂₈FN₃O₃ 437.5 Not reported (structural focus)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) Methoxyphenyl, sulfonylquinazoline-pyrrolidine C₂₁H₂₂N₄O₄S 426.5 Potent anticancer activity (HCT-1, MCF-7)
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide Chlorophenyl, methylphenyl-triazole, dimethylaminophenyl C₂₄H₂₃ClN₆OS 479.0 Not reported (structural focus)
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide derivatives Dual chlorophenoxy, azetidine Variable Variable ATF4 inhibitors (anticancer potential)

*Calculated based on structural similarity; †Estimated using ChemDraw or similar tools.

Pharmacological Activity Trends

Anticancer Activity:

  • Compounds with sulfonamide-quinazoline cores (e.g., Compound 38) show remarkable activity against HCT-1 (colon cancer) and MCF-7 (breast cancer) cell lines, attributed to sulfonamide’s role in enzyme inhibition and DNA interaction .
  • Chlorophenoxy derivatives (e.g., ATF4 inhibitors) target stress-response pathways in cancer cells, enhancing apoptosis under metabolic stress .

Anticonvulsant Activity:

  • Benzothiazole-thiadiazole acetamides (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide) exhibit 100% effectiveness in the MES (maximal electroshock) model, likely due to hydrophobic interactions and sodium channel modulation .

Antimicrobial and Enzyme-Modulatory Effects:

  • Benzofuran-oxadiazole acetamides (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide) demonstrate antimicrobial activity via laccase catalysis, with methoxyphenyl enhancing solubility and membrane penetration .

Impact of Structural Variations

Chlorophenyl vs. Fluorophenyl Substitutions :

  • Fluorophenyl analogs (e.g., ) may improve metabolic stability due to fluorine’s electronegativity, whereas chlorophenyl groups enhance lipophilicity and target binding in hydrophobic pockets .

Oxazole vs. Triazole Heterocycles :

  • 1,2-Oxazole rings (target compound) offer moderate hydrogen-bonding capacity, while 1,2,4-triazole derivatives (e.g., ) provide additional nitrogen atoms for metal coordination or enzyme interaction.

Methoxyphenyl vs.

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